4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Description
This compound belongs to a class of heterocyclic molecules featuring a quinoline core fused with a dihydropyrazole moiety and a substituted phenyl ring. The structure includes:
- 2,4-Dichlorophenyl group on the dihydropyrazole, contributing to hydrophobic interactions and electronic effects.
- 4-Oxobutanoic acid tail, which may improve solubility and enable hydrogen bonding.
Synthesis typically involves multi-step reactions, including condensation of substituted quinoline precursors with dihydropyrazole intermediates under specific solvent conditions (e.g., THF or DCM) . Purification via flash chromatography and characterization by NMR, HRMS, and HPLC ensures structural integrity and high purity (>95%) .
Properties
CAS No. |
392238-76-5 |
|---|---|
Molecular Formula |
C28H20BrCl2N3O4 |
Molecular Weight |
613.29 |
IUPAC Name |
4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H20BrCl2N3O4/c29-16-6-9-21-19(12-16)26(15-4-2-1-3-5-15)27(28(38)32-21)22-14-23(18-8-7-17(30)13-20(18)31)34(33-22)24(35)10-11-25(36)37/h1-9,12-13,23H,10-11,14H2,(H,32,38)(H,36,37) |
InChI Key |
GWVKNXGLPZRUDT-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=C(C=C(C=C5)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid represents a novel class of bioactive molecules, with potential applications in pharmacology due to its structural complexity and the presence of various functional groups. The biological activity of this compound is primarily investigated through its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The compound is characterized by a quinoline core fused with a dihydropyrazole moiety and a 4-oxobutanoic acid group. This unique structure allows for diverse interactions with biological targets, enhancing its potential therapeutic effects.
Antimicrobial Activity
Research has demonstrated that derivatives of 4-oxobutanoic acids exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs possess potent antifungal and antibacterial activities. In particular, compounds derived from similar structural frameworks have shown effectiveness against various pathogens such as Aspergillus fumigatus and Klebsiella pneumoniae .
| Compound | Target Pathogen | Activity (%) |
|---|---|---|
| Compound A | Aspergillus fumigatus | 96.5 |
| Compound B | Klebsiella pneumoniae | 93.7 |
| Compound C | Bacillus subtilis | 37.6 |
| Compound D | Pseudomonas aeruginosa | 33.2 |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound is linked to its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Compounds with similar structures have been evaluated for their COX inhibitory activities, showing significant promise in reducing inflammation .
Anticancer Properties
Preliminary studies indicate that derivatives of the compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .
Case Studies
-
Antimicrobial Efficacy Study
A study evaluated several derivatives of 4-oxobutanoic acids against common bacterial strains. The results indicated that modifications in the side chains significantly influenced antimicrobial potency, suggesting that structural optimization could enhance efficacy . -
Inhibition of COX Enzymes
Another investigation focused on the anti-inflammatory properties of related compounds, demonstrating that certain derivatives effectively inhibited COX enzymes in vitro. This inhibition correlated with reduced levels of inflammatory mediators in cellular models . -
Cancer Cell Apoptosis Induction
Research involving cancer cell lines revealed that specific derivatives led to increased apoptosis rates when treated with the compound. The study highlighted the importance of structural features in determining biological activity against cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key comparisons are summarized below:
Key Observations:
Substituent Effects on Yield: Electron-withdrawing groups (e.g., bromo, chloro) on the quinoline correlate with lower yields (e.g., 27% for Compound 25 vs. 86% for Compound 24 ). Steric hindrance from bulkier substituents (e.g., 2,4-dichlorophenyl) may further reduce reaction efficiency. Fluorinated analogs (e.g., Compound 12 , Compound 26 ) show moderate yields (50%), suggesting halogens influence reaction kinetics.
Purity and Analytical Confirmation :
- All compounds exhibit >95% purity via HPLC, critical for pharmacological studies .
- ¹⁹F NMR is utilized for fluorinated derivatives to confirm regiochemistry .
Structural Diversity and Bioactivity: Antimicrobial screening of antipyrinyl-containing analogs (e.g., 4-(3,4-dichlorophenyl) derivatives) demonstrates activity against bacterial strains, though the target compound’s specific data are absent . The 4-oxobutanoic acid moiety is conserved across analogs, suggesting a role in target binding or solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
